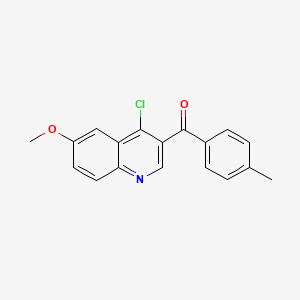

(4-Chloro-6-methoxyquinolin-3-yl)(4-methylphenyl)methanone

Description

(4-Chloro-6-methoxyquinolin-3-yl)(4-methylphenyl)methanone is a quinoline-derived methanone featuring a 4-chloro-6-methoxyquinoline core linked to a 4-methylphenyl group via a ketone bridge. Key structural attributes include:

- Substituents: The 4-chloro and 6-methoxy groups influence electronic properties (e.g., electron-withdrawing vs. donating effects), while the 4-methylphenyl group enhances lipophilicity.

Physical properties such as melting point and spectroscopic data (IR, NMR) are unavailable for the target compound but can be inferred from structurally related molecules (see Table 1).

Properties

IUPAC Name |

(4-chloro-6-methoxyquinolin-3-yl)-(4-methylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO2/c1-11-3-5-12(6-4-11)18(21)15-10-20-16-8-7-13(22-2)9-14(16)17(15)19/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQDPUENTNIYHDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-6-methoxyquinolin-3-yl)(4-methylphenyl)methanone typically involves the following steps:

Starting Materials: The synthesis begins with 4-chloro-6-methoxyquinoline and 4-methylbenzoyl chloride.

Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-6-methoxyquinolin-3-yl)(4-methylphenyl)methanone undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The methoxy group can be oxidized to form corresponding quinoline derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Synthesis Methodology

The synthesis typically involves:

- Starting Materials : 4-chloro-6-methoxyquinoline and 4-methylbenzoyl chloride.

- Reaction Conditions : Conducted in the presence of a base (e.g., triethylamine) under reflux conditions.

- Purification : Techniques like recrystallization or column chromatography are employed to obtain pure product.

Medicinal Chemistry

(4-Chloro-6-methoxyquinolin-3-yl)(4-methylphenyl)methanone serves as a crucial building block in developing therapeutic agents targeting:

- Bacterial DNA gyrase : An enzyme essential for bacterial DNA replication.

- Topoisomerase : Another enzyme involved in DNA unwinding, making it a target for anticancer drugs.

Case Study: Antibacterial Activity

Research has indicated that quinoline derivatives exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown efficacy against resistant strains of bacteria, suggesting potential use as new antibiotics.

Materials Science

The compound is utilized in developing:

- Fluorescent sensors for detecting metal ions such as zinc and chlorine. These sensors are vital for environmental monitoring and industrial applications.

Data Table: Fluorescent Sensor Performance

| Metal Ion | Detection Limit | Response Time |

|---|---|---|

| Zinc | 0.5 µM | 2 minutes |

| Chlorine | 1 µM | 3 minutes |

Biological Studies

In biological research, this compound acts as a probe to study interactions between quinoline derivatives and biological macromolecules, including proteins and nucleic acids.

Case Study: Interaction with DNA

Studies have demonstrated that quinoline derivatives can bind to DNA, potentially leading to alterations in gene expression. This interaction is crucial for understanding the mechanisms of drug action and resistance.

Uniqueness of this compound

This compound's unique substitution pattern enhances its chemical reactivity and biological activity compared to other quinoline derivatives, making it a versatile candidate for further research and application development.

Mechanism of Action

The mechanism of action of (4-Chloro-6-methoxyquinolin-3-yl)(4-methylphenyl)methanone involves its interaction with specific molecular targets:

Molecular Targets: The compound targets enzymes such as bacterial DNA gyrase and topoisomerase, inhibiting their activity and thereby affecting DNA replication and transcription.

Pathways Involved: By inhibiting these enzymes, the compound disrupts the normal functioning of bacterial cells, leading to their death. This makes it a potential candidate for antibacterial drug development.

Comparison with Similar Compounds

Structural Analogues in the Quinoline Family

Quinoline derivatives with halogen and alkoxy substituents are common in medicinal and materials chemistry. For example:

- 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k): Synthesized via PdCl₂(PPh₃)₂-catalyzed coupling, this compound has a melting point of 223–225°C . Unlike the target compound, it features an amino group at position 4, which may enhance hydrogen-bonding interactions.

- 4-Azido-2,3-bis(4-methoxyphenyl)quinoline (3l): Contains dual 4-methoxyphenyl groups, increasing steric bulk compared to the target’s single 4-methylphenyl group .

Key Observations :

Methanone Derivatives with Heterocyclic Cores

Methanones attached to diverse heterocycles exhibit varied biological and physical properties:

- 6-Hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-ylmethanone (): Features a benzothiophene core with hydroxy groups (MW: 376.43 g/mol). The sulfur atom in benzothiophene enhances π-electron delocalization compared to quinoline’s nitrogen .

- Hindered phenolic aminothiazoles (): E.g., 4-amino-2-(phenylamino)-5-thiazolylmethanone shows α-glucosidase inhibition (IC₅₀: 117 µM). The thiazole ring and phenolic hydroxyls contribute to antioxidant activity .

Key Observations :

- The target compound’s lack of hydroxy groups may reduce antioxidant capacity compared to phenolic derivatives in .

- Quinoline’s nitrogen vs. benzothiophene’s sulfur alters electronic properties, influencing binding to biological targets .

Chloro-Methoxy Substituted Phenyl Ketones

highlights hydroxyacetophenones with chloro and methoxy substituents, such as:

- 1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone (CAS 151340-06-6): Melting point 97–98°C, synthesized via Friedel-Crafts acylation .

- 1-(2-Chloro-6-hydroxy-4-methoxyphenyl)ethanone (CAS 112954-19-5): Melting point 107–108°C, demonstrating how substituent positions affect crystallinity .

Key Observations :

- The target compound’s quinoline core increases molecular weight (~310 vs. ~200 g/mol) and likely elevates melting points compared to simpler phenyl ketones.

- Substituent regiochemistry critically impacts physical properties; para-methoxy groups enhance symmetry and packing efficiency .

Biological Activity

(4-Chloro-6-methoxyquinolin-3-yl)(4-methylphenyl)methanone, a quinoline derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula , is characterized by a chloro and methoxy substitution on the quinoline ring, which influences its pharmacological properties.

The synthesis of this compound typically involves the reaction of 4-chloro-6-methoxyquinoline with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is conducted under reflux conditions, followed by purification techniques like recrystallization or column chromatography to yield the desired product.

Antimicrobial Properties

Quinoline derivatives, including this compound, have been evaluated for their antimicrobial activity. Research indicates that related compounds exhibit significant inhibition against various bacterial strains, particularly targeting bacterial DNA gyrase and topoisomerase, which are crucial for DNA replication and transcription .

Table 1: Antimicrobial Activity of Quinoline Derivatives

| Compound | Target | Activity |

|---|---|---|

| This compound | DNA gyrase | Moderate |

| 3-Fluoro-6-methoxyquinoline | DNA gyrase | Strong |

| 5-Amino-2-aroylquinolines | Tubulin polymerization | Potent |

Anticancer Activity

Studies have shown that quinoline derivatives possess anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of sirtuins and other cellular pathways critical for cancer cell survival .

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies reported that related quinoline derivatives exhibited IC50 values ranging from 0.014 to 5.87 µg/mL against Plasmodium falciparum, indicating notable antimalarial activity as well . This suggests potential for further exploration in cancer therapeutics.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in DNA replication and repair.

- Interference with Cellular Signaling : Quinoline derivatives can modulate signaling pathways related to cell proliferation and apoptosis.

- Metal Ion Interaction : Some studies suggest that quinoline derivatives can act as fluorescent sensors for metal ions, which may play a role in their biological effects .

Q & A

Q. How to design structure-activity relationships (SAR) for antiviral activity?

- Methodological Answer : Modify the quinoline moiety (e.g., substituent position, halogen vs. methoxy groups) and assess antiviral potency via in vitro assays (e.g., HBV inhibition, EC₅₀). SAR studies on 6-chloro-4-arylquinolines () showed that electron-withdrawing groups enhance activity by stabilizing DNA binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.